4-{[(2,6-dichlorobenzyl)sulfonyl]amino}benzamide -

4-{[(2,6-dichlorobenzyl)sulfonyl]amino}benzamide

Catalog Number: EVT-4870884
CAS Number:
Molecular Formula: C14H12Cl2N2O3S
Molecular Weight: 359.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

    Sulfonamide Formation: The key step would likely involve reacting 2,6-dichlorobenzylsulfonyl chloride with 4-aminobenzamide. This reaction typically employs a base, like triethylamine, in a suitable solvent like dichloromethane or tetrahydrofuran [, ].

    Alternative Approaches: Other synthetic routes may include using carbodiimides for amide bond formation or utilizing a dialkoxy aminopyrimidine intermediate followed by dealkylation [].

Molecular Structure Analysis
  • Dichlorobenzyl Conformation: The 2,6-dichlorobenzyl group's conformation depends on steric interactions and crystal packing forces [].
Mechanism of Action
  • Anticonvulsant Activity: Analogues with variations in the benzamide portion show anticonvulsant activity, potentially by interacting with GABA-gated chloride channels [, , , , ].
  • Antibacterial Activity: Compounds containing similar structural motifs demonstrate antibacterial activity, possibly through interaction with bacterial membranes or interference with bacterial metabolism [].

    2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide hydrate

    • Compound Description: This compound is a hydrate of a phenyluracil derivative and is described as a plant protection agent [].

    4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib)

    • Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α) []. It exhibits promising in vitro and in vivo activity in various models of inflammation.

    (2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

    • Compound Description: SSR240612 acts as a potent and orally active bradykinin B1 receptor antagonist [, ]. It displays significant in vivo efficacy in various models of inflammation and pain.

    N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (DEGA)

    • Compound Description: DEGA serves as a prodrug for LY201116 (4-amino-N-(2,6-dimethylphenyl)benzamide), a potent anticonvulsant []. DEGA is metabolized to LY201116 via consecutive N-deethylations and hydrolysis.

    4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116)

    • Compound Description: LY201116 is a potent anticonvulsant, effectively antagonizing maximal electroshock-induced seizures in mice and rats [, , ].

    4-Amino-N-(2-ethylphenyl)benzamide and 4-Amino-N-(2,6-diethylphenyl)benzamide

    • Compound Description: These compounds are ameltolide derivatives with anticonvulsant properties []. They demonstrate superior efficacy and protective index after oral administration compared to ameltolide.

    N1-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide (Lidocaine)

    • Compound Description: Lidocaine is a well-known local anesthetic and antiarrhythmic agent [].

    4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

    • Compound Description: This compound is a potent metabolic inhibitor and anticonvulsant []. Unlike its analog, compound 2 (4-amino-N-(2,6-dimethylphenyl)benzamide), it exhibits slow metabolic N-acetylation, resulting in high and long-lived plasma concentrations.

    (5Z)-5-(6-quinoxalinium Li sulfonyl methylidene)-2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one

    • Compound Description: This compound is a thiazole derivative that acts as an inhibitor of hYAK3 proteins [].

    2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide

    • Compound Description: The paper primarily focuses on the crystal structure of this compound and its molecular interactions [].

    4-{(1R)-2-[(6-{2-[(2,6-Dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol

    • Compound Description: This compound is a β2-agonist formulated for inhalation administration via the nose or mouth [, ].
    • Compound Description: This compound, specifically its acid addition salts, is identified as a bradykinin B1 receptor antagonist [].

    4-Amino-(2-methyl-4-aminophenyl)benzamide

    • Compound Description: This compound is an ameltolide analog with promising anticonvulsant activity in mice and rats []. Notably, the introduction of a second amino group enhances its oral activity compared to ameltolide.

    Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate

    • Compound Description: These compounds are dihydropyridine derivatives that exhibited anti-ulcer activity comparable to ranitidine [].

    5-Dimethylamino-naphthalene-1-sulfonyl-(3-cyano-2,4-dichloro)aniline (DCBF)

    • Compound Description: DCBF is a fluorescent probe designed to inhibit extracellular adhesive production in the marine diatom Achnanthes longipes []. It specifically labels an 18-kD polypeptide involved in extracellular matrix assembly.

    N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and Their Derivatives

    • Compound Description: These compounds are cyclohexadienone derivatives that exhibited bactericidal and fungicidal activities against specific microorganisms like Mycobacterium luteum and Aspergillus niger [, ].

    2,6-Diamino-pyrimidin-5-yl-carboxamides

    • Compound Description: This class of compounds are pyrimidine derivatives that function as inhibitors of Syk or JAK kinases [].

    N-(4-((4-((1,4-Dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)-3,5-dichlorobenzamide (5e)

    • Compound Description: 5e is a 1,4-naphthoquinone derivative with potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7 [].
    • Compound Description: This group includes fipronil (a known insecticide) and its analogs, which act on the GABA-gated chloride channel in insects []. These compounds exhibit varying levels of insecticidal activity and potency, highlighting the structure-activity relationships within this class.
    • Compound Description: Hit 1 is a nicotinic acid derivative identified through molecular docking and pharmacophore modeling as a potential inhibitor of hypoxia-inducible factor-1 (HIF-1) [].
  • 4,4′,4″-(4-Propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT) and Other Anti-MRSA Compounds

    • Compound Description: PPT is a novel compound identified through a whole-animal screening approach using Caenorhabditis elegans and Galleria mellonella models. It exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) [].
    • Compound Description: VNO and VHA are oxidative impurities of Venetoclax, a Bcl-2 inhibitor used in treating hematologic malignancies [, ]. These impurities are formed during oxidative stress degradation of Venetoclax.
  • N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide (PD198306)

    • Compound Description: PD198306 is a novel compound identified using a multi-host approach and exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) [].

Properties

Product Name

4-{[(2,6-dichlorobenzyl)sulfonyl]amino}benzamide

IUPAC Name

4-[(2,6-dichlorophenyl)methylsulfonylamino]benzamide

Molecular Formula

C14H12Cl2N2O3S

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C14H12Cl2N2O3S/c15-12-2-1-3-13(16)11(12)8-22(20,21)18-10-6-4-9(5-7-10)14(17)19/h1-7,18H,8H2,(H2,17,19)

InChI Key

CCPKUDQOMWKOGT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.